3-(2-Methoxyphenoxy)benzoic acid
Overview
Description
3-(2-Methoxyphenoxy)benzoic acid, also known as methyl 3-(2-methoxyphenoxy)benzoate, is an organic compound . It is a white to yellow solid with a molecular weight of 244.25 . The IUPAC name for this compound is 3-(2-methoxyphenoxy)benzoic acid .
Molecular Structure Analysis
The InChI code for 3-(2-Methoxyphenoxy)benzoic acid is1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16)
. This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use specialized software or databases. Physical And Chemical Properties Analysis
3-(2-Methoxyphenoxy)benzoic acid is a solid powder . It has a boiling point of 148-149°C . The compound is stored at ambient temperature .Scientific Research Applications
Biodegradation
A bacterial strain, Bacillus sp., isolated from soil, has been shown to degrade 3-Phenoxybenzoic acid (3-PBA), a compound closely related to 3-(2-Methoxyphenoxy)benzoic acid . This strain was able to degrade 95.6% of 50 mg·L −1 3-PBA within 72 h in mineral salt medium (MSM) . This highlights the potential application of this strain for the in situ bioremediation of 3-PBA contaminated environments .
Chemical Synthesis
3-(2-Methoxyphenoxy)benzoic acid is used as a chemical raw material in the manufacture of synthetic pyrethroid insecticides (SPs) and dyes . It’s widespread exposure among the general population is a consequence of the increased availability, usage, and broad-spectrum applicability of 3-PBA .
Research Material
3-(2-Methoxyphenoxy)benzoic acid is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others . It is often used as a standard or reference material in these studies .
Endocrine Disrupting Activity
3-Phenoxybenzoic acid (3-PBA) is of great environmental concern with regards to endocrine disrupting activity . Given the structural similarity, 3-(2-Methoxyphenoxy)benzoic acid may also have similar properties and can be used in research studying endocrine disruption .
Environmental Contamination
3-Phenoxybenzoic acid (3-PBA) has widespread occurrence in water and soil . 3-(2-Methoxyphenoxy)benzoic acid, due to its structural similarity to 3-PBA, can be used in environmental studies to understand the behavior and impact of such compounds in the environment .
Pharmaceutical Research
In pharmaceutical research, 3-(2-Methoxyphenoxy)benzoic acid could be used as a precursor or intermediate in the synthesis of more complex molecules . For example, it can be used in the synthesis of N- (1S)-1- { [ (3S)-4- (3-hydroxyphenyl)-3-methylpiperazin-1-yl]-methyl}-2-methylpropyl-4- (3-hydroxyphenoxy) benzamide .
Safety and Hazards
Mechanism of Action
3-(2-Methoxyphenoxy)benzoic acid: , also known as 2-(3-Carboxyphenoxy)anisole , belongs to the class of organic compounds known as azobenzenes . These compounds contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . .
Pharmacokinetics:
properties
IUPAC Name |
3-(2-methoxyphenoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-12-7-2-3-8-13(12)18-11-6-4-5-10(9-11)14(15)16/h2-9H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDDUAZESJTRQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311842 | |
Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyphenoxy)benzoic acid | |
CAS RN |
500884-43-5 | |
Record name | 3-(2-Methoxyphenoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20311842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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